2-Chloro-5-(3-fluorobenzylcarbamoyl)phenylboronic acid
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Overview
Description
2-Chloro-5-(3-fluorobenzylcarbamoyl)phenylboronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chloro group and a fluorobenzylcarbamoyl moiety. The unique structural features of this compound make it a valuable candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3-fluorobenzylcarbamoyl)phenylboronic acid typically involves the following steps:
Formation of the Boronic Acid Intermediate: The initial step involves the formation of the boronic acid intermediate. This can be achieved through the reaction of phenylboronic acid with appropriate reagents to introduce the chloro and fluorobenzylcarbamoyl groups.
Introduction of Substituents: The chloro and fluorobenzylcarbamoyl groups are introduced through nucleophilic substitution reactions. Common reagents used in these reactions include chloroformates and fluorobenzylamines.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(3-fluorobenzylcarbamoyl)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The chloro and fluorobenzylcarbamoyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation reactions.
Functionalized Derivatives: Formed through substitution reactions.
Scientific Research Applications
2-Chloro-5-(3-fluorobenzylcarbamoyl)phenylboronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a molecular probe in biological systems due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or as a building block for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3-fluorobenzylcarbamoyl)phenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in various biochemical assays and therapeutic applications. The compound’s ability to participate in cross-coupling reactions also contributes to its versatility in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative with a phenyl group attached to the boron atom.
3-Chloro-4-fluorophenylboronic Acid: A similar compound with chloro and fluoro substituents on the phenyl ring.
Uniqueness
2-Chloro-5-(3-fluorobenzylcarbamoyl)phenylboronic acid is unique due to the presence of both chloro and fluorobenzylcarbamoyl groups, which enhance its reactivity and potential applications in various fields. Its structural complexity allows for more diverse chemical reactions and interactions compared to simpler boronic acid derivatives.
Properties
Molecular Formula |
C14H12BClFNO3 |
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Molecular Weight |
307.51 g/mol |
IUPAC Name |
[2-chloro-5-[(3-fluorophenyl)methylcarbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H12BClFNO3/c16-13-5-4-10(7-12(13)15(20)21)14(19)18-8-9-2-1-3-11(17)6-9/h1-7,20-21H,8H2,(H,18,19) |
InChI Key |
BULLMNJRUBFQST-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)NCC2=CC(=CC=C2)F)Cl)(O)O |
Origin of Product |
United States |
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